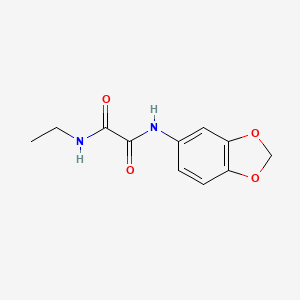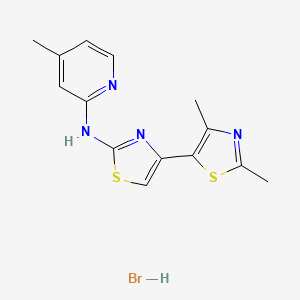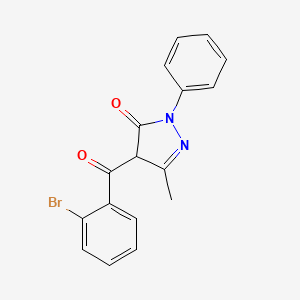![molecular formula C23H20BrN3OS B4927897 4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4927897.png)
4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has unique properties that make it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole involves the inhibition of several enzymes, including carbonic anhydrase and 5-lipoxygenase. This inhibition leads to a decrease in the production of inflammatory mediators and the proliferation of cancer cells. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole has been shown to have several biochemical and physiological effects. This compound has been found to decrease the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been found to have anti-tumor properties, making it a potential candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole in lab experiments is its potent inhibitory effects on enzymes, making it a valuable tool for investigating various biological processes. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the use of 4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole in scientific research. One potential direction is the development of new cancer therapies based on the anti-tumor properties of this compound. Additionally, this compound could be used to investigate the role of carbonic anhydrase and 5-lipoxygenase in various biological processes. Finally, the potential toxicity of this compound could be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, 4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole is a valuable tool for investigating various biological processes. This compound has potent inhibitory effects on enzymes, anti-inflammatory and anti-tumor properties, and has been used in the development of new drugs for the treatment of cancer and other diseases. While there are limitations to its use in lab experiments, the future directions for the use of this compound in scientific research are promising.
Méthodes De Synthèse
The synthesis of 4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole involves the reaction of 4-bromobenzyl chloride with thiourea in the presence of sodium hydroxide. The resulting intermediate is then reacted with 4-methoxyphenylacetonitrile and benzyl chloride to yield the final product. The synthesis method has been optimized to produce high yields of pure 4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole.
Applications De Recherche Scientifique
4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole has been used in various scientific research applications. This compound has been found to be a potent inhibitor of several enzymes, including carbonic anhydrase and 5-lipoxygenase. It has also been shown to have anti-inflammatory and anti-tumor properties. Additionally, this compound has been used in the development of new drugs for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
4-benzyl-3-[(4-bromophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrN3OS/c1-28-21-13-9-19(10-14-21)22-25-26-23(27(22)15-17-5-3-2-4-6-17)29-16-18-7-11-20(24)12-8-18/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMQJDIGVNCHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2CC3=CC=CC=C3)SCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-3-[(4-bromophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4927818.png)
![5-[(4-acetyl-4-phenyl-1-piperidinyl)carbonyl]-1-[2-(3-fluorophenyl)ethyl]-2-piperidinone](/img/structure/B4927828.png)

![ethyl 3-(2-cyanobenzyl)-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4927838.png)
![2,3,4,5-tetrabromo-6-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4927844.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4927855.png)
![N-cyclopentyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4927858.png)


![4-(2-methoxyethyl)-9-(4-methoxyphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4927881.png)
![N-(tert-butyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4927886.png)
![N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4927892.png)
![(2-bromo-4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4927904.png)
![methyl 4-(3,4-diethoxy-5-iodophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4927914.png)